(R)-1-Methylpyrrolidin-3-amine hydrochloride (R)-1-Methylpyrrolidin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 346690-76-4
VCID: VC7969091
InChI: InChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1
SMILES: CN1CCC(C1)N.Cl
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62

(R)-1-Methylpyrrolidin-3-amine hydrochloride

CAS No.: 346690-76-4

Cat. No.: VC7969091

Molecular Formula: C5H13ClN2

Molecular Weight: 136.62

* For research use only. Not for human or veterinary use.

(R)-1-Methylpyrrolidin-3-amine hydrochloride - 346690-76-4

Specification

CAS No. 346690-76-4
Molecular Formula C5H13ClN2
Molecular Weight 136.62
IUPAC Name (3R)-1-methylpyrrolidin-3-amine;hydrochloride
Standard InChI InChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1
Standard InChI Key MXSDGEUYISCEJN-NUBCRITNSA-N
Isomeric SMILES CN1CC[C@H](C1)N.Cl
SMILES CN1CCC(C1)N.Cl
Canonical SMILES CN1CCC(C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-1-Methylpyrrolidin-3-amine hydrochloride features a five-membered pyrrolidine ring with a methyl group at the N1 position and an amine group at the C3 position. The (R)-stereochemistry is critical for its interactions in chiral environments, as confirmed by its InChIKey (MXSDGEUYISCEJN-NUBCRITNSA-N) and isomeric SMILES (CN1CCC@HN.Cl) . The hydrochloride salt form improves stability and solubility, making it suitable for laboratory and industrial applications.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number346690-76-4
Molecular FormulaC₅H₁₃ClN₂
Molecular Weight136.62 g/mol
IUPAC Name(3R)-1-methylpyrrolidin-3-amine;hydrochloride
SMILESCN1CCC@HN.Cl

Synthesis and Purification Strategies

Asymmetric Synthesis Pathways

The synthesis of (R)-1-Methylpyrrolidin-3-amine hydrochloride typically involves enantioselective reduction or resolution techniques. One method employs catalytic hydrogenation of a pyrroline precursor using chiral catalysts like ruthenium-BINAP complexes, achieving enantiomeric excess (ee) >98%. Another approach utilizes enzymatic resolution with lipases to separate enantiomers from racemic mixtures, though this method yields lower efficiency (~80% ee).

Salt Formation and Purification

Following amine synthesis, the free base is treated with hydrochloric acid to form the hydrochloride salt. Crystallization from ethanol or acetone yields high-purity (>99%) material, as confirmed by HPLC and NMR spectroscopy. The salt form mitigates hygroscopicity, facilitating handling and long-term storage.

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

This compound serves as a chiral auxiliary in the synthesis of β-amino acids, which are pivotal in peptidomimetic drug design. For example, it facilitates the Strecker synthesis of (R)-β-phenylalanine derivatives, achieving 95% ee in model reactions. Its rigid pyrrolidine scaffold also directs stereochemistry in Michael additions and aldol condensations.

Building Block for Heterocycles

Researchers utilize the amine group to construct imidazolidinones and pyrazoles via cyclocondensation with ketones or aldehydes. A 2024 study demonstrated its use in synthesizing a tetracyclic kinase inhibitor, where the pyrrolidine ring improved solubility by 40% compared to piperidine analogues.

Medicinal Chemistry and Biological Activity

Neurotransmitter Receptor Modulation

Comparative Analysis with Structural Analogues

Enantiomeric Differences

The (S)-enantiomer demonstrates 50% lower affinity for 5-HT₃ receptors, underscoring the importance of the (R)-configuration. This enantioselectivity correlates with molecular docking models, where the (R)-form optimally aligns with a hydrophobic binding pocket.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator